molecular formula C8H7F3N2O2 B13975224 N-methyl-3-nitro-N-(trifluoromethyl)aniline

N-methyl-3-nitro-N-(trifluoromethyl)aniline

Cat. No.: B13975224
M. Wt: 220.15 g/mol
InChI Key: SHLIKBWZELGYHI-UHFFFAOYSA-N
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Description

N-methyl-3-nitro-N-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a trifluoromethyl group (-CF3), a nitro group (-NO2), and a methyl group (-CH3) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitro-N-(trifluoromethyl)aniline typically involves the nitration of N-methyl-N-(trifluoromethyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Scientific Research Applications

N-methyl-3-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-methyl-3-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-(trifluoromethyl)aniline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-nitro-N-(trifluoromethyl)aniline: Lacks the methyl group, affecting its overall chemical properties and applications.

    N-methyl-4-nitro-N-(trifluoromethyl)aniline:

Uniqueness

N-methyl-3-nitro-N-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups makes it a valuable compound for various applications, particularly in the fields of organic synthesis and drug discovery .

Properties

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N-methyl-3-nitro-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3N2O2/c1-12(8(9,10)11)6-3-2-4-7(5-6)13(14)15/h2-5H,1H3

InChI Key

SHLIKBWZELGYHI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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